Bis(butylthio)mercury
Description
Bis(butylthio)mercury is an organomercury compound characterized by two butylthio (C₄H₉S⁻) groups bonded to a central mercury atom. Its molecular formula is Hg(SC₄H₉)₂. Organomercury compounds with sulfur-based ligands are notable for their stability and applications in catalysis, material science, and organic synthesis . The butylthio groups impart unique steric and electronic properties, influencing reactivity and solubility. Synthesis typically involves alkylation of mercury(II) precursors with thiols or thiolates. For example, analogous methods are employed in the preparation of 2,4-bis(butylthio)thieno[2,3-d]pyrimidine, where alkylation with 1-bromobutane is a critical step .
Properties
CAS No. |
23601-34-5 |
|---|---|
Molecular Formula |
C8H20HgS2 |
Molecular Weight |
381.0 g/mol |
IUPAC Name |
butane-1-thiol;mercury |
InChI |
InChI=1S/2C4H10S.Hg/c2*1-2-3-4-5;/h2*5H,2-4H2,1H3; |
InChI Key |
AEJVHAVTEZQTOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS.CCCCS.[Hg] |
Related CAS |
109-79-5 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(butylthio)mercury can be synthesized through the reaction of mercuric acetate with butylthiol. The reaction typically involves the following steps:
Preparation of Mercuric Acetate Solution: Dissolve mercuric acetate in an appropriate solvent such as ethanol.
Addition of Butylthiol: Slowly add butylthiol to the mercuric acetate solution while stirring.
Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Isolation and Purification: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(butylthio)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury sulfide and butyl sulfoxide.
Reduction: Reduction reactions can convert this compound to elemental mercury and butylthiol.
Substitution: The butylthio groups can be substituted with other thiol groups or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various thiols or ligands can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Mercury sulfide and butyl sulfoxide.
Reduction: Elemental mercury and butylthiol.
Substitution: New organomercury compounds with different thiol or ligand groups.
Scientific Research Applications
Bis(butylthio)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for investigating mercury toxicity.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized materials and as a precursor for other organomercury compounds.
Mechanism of Action
The mechanism by which bis(butylthio)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the generation of reactive oxygen species (ROS), which further contribute to its biological effects.
Comparison with Similar Compounds
Key Observations :
- Synthesis: Bis(butylthio)mercury shares alkylation strategies with sulfur-containing heterocycles like thienopyrimidines . However, its synthesis requires careful handling due to mercury’s toxicity.
- Stability : Mercury-thiolate bonds (Hg-S) are generally more stable than Hg-O or Hg-N bonds, as seen in bis(2-mercaptobenzimidazole)mercury(II) complexes .
Physicochemical Properties
Limited direct data exist for this compound, but inferences can be drawn from related compounds:
| Property | This compound (Inferred) | Methylmercury | Phenylmercury acetate |
|---|---|---|---|
| Melting Point | ~100–150°C (estimated) | −43°C (liquid) | 149–153°C |
| Solubility | Low in water; soluble in organics | Lipophilic | Moderate in water |
| Stability | Air-stable (Hg-S bond inertness) | Degrades under UV | Light-sensitive |
| Toxicity (LD₅₀, oral) | High (mercury typical) | 0.1–1 mg/kg (rats) | 30–40 mg/kg (rats) |
Notes:
Toxicity and Environmental Impact
While specific toxicological data for this compound are scarce, organomercury compounds are universally hazardous. However, mercury’s persistence in ecosystems necessitates caution .
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